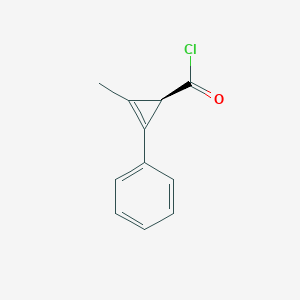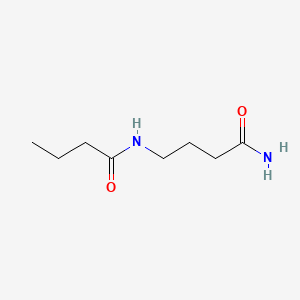
Butanamide, N-(4-amino-4-oxobutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide, N-(4-amino-4-oxobutyl)-: is an organic compound with the molecular formula C8H16N2O2 It is a derivative of butanamide, featuring an amino group and an oxo group attached to the butyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, N-(4-amino-4-oxobutyl)- typically involves the reaction of butanamide with appropriate reagents to introduce the amino and oxo groups. One common method involves the use of protective groups to ensure selective reactions at specific sites on the butyl chain. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the desired transformations.
Industrial Production Methods: In an industrial setting, the production of Butanamide, N-(4-amino-4-oxobutyl)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: Butanamide, N-(4-amino-4-oxobutyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and appropriate bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, Butanamide, N-(4-amino-4-oxobutyl)- is used as a building block for the synthesis of more complex molecules. Its functional groups allow for versatile modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in various biochemical reactions.
Medicine: In medicine, Butanamide, N-(4-amino-4-oxobutyl)- has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of Butanamide, N-(4-amino-4-oxobutyl)- involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Butanamide: The parent compound, lacking the amino and oxo groups.
N-(4-chlorophenyl)-3-oxo-butanamide: A derivative with a chlorophenyl group instead of the amino group.
4-amino-N-[4-(benzyloxy)phenyl]butanamide: A compound with a benzyloxy group attached to the phenyl ring.
Uniqueness: Butanamide, N-(4-amino-4-oxobutyl)- is unique due to the presence of both amino and oxo groups on the butyl chain. This combination of functional groups provides distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
82023-66-3 |
|---|---|
Formule moléculaire |
C8H16N2O2 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
4-(butanoylamino)butanamide |
InChI |
InChI=1S/C8H16N2O2/c1-2-4-8(12)10-6-3-5-7(9)11/h2-6H2,1H3,(H2,9,11)(H,10,12) |
Clé InChI |
RTYMPMXBDIUTRV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NCCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


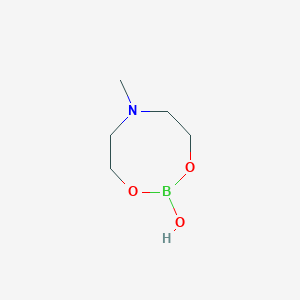
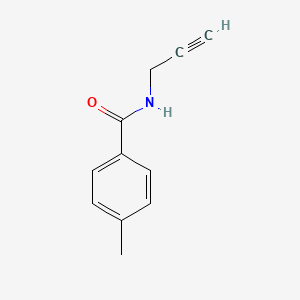
![(E,E)-1,1'-(1,4-Phenylene)bis[(4-methylphenyl)diazene]](/img/structure/B14426861.png)

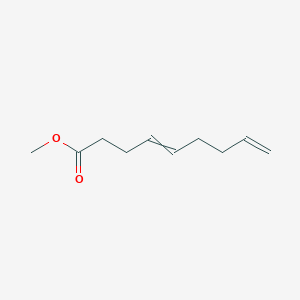
![5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14426883.png)
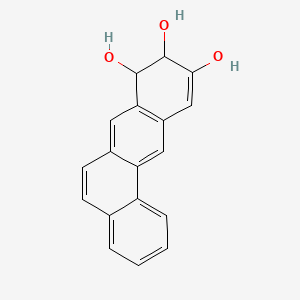
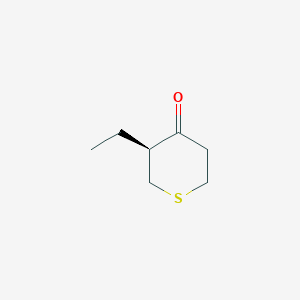

![1-Ethyl-2-methyl-1H-naphtho[2,3-D]imidazole](/img/structure/B14426911.png)
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14426914.png)
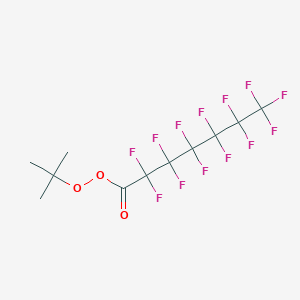
![5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B14426930.png)
